chlorotritylchloride

概要

説明

Chlorotritylchloride, also known as 2-chlorotrityl chloride, is a versatile compound widely used in organic synthesis, particularly in solid-phase peptide synthesis. It is known for its ability to immobilize various functional groups, making it an essential reagent in the synthesis of complex molecules.

準備方法

Chlorotritylchloride can be synthesized through several methods. One common approach involves the reaction of trityl chloride with thionyl chloride in the presence of a catalyst. This reaction typically occurs under anhydrous conditions to prevent moisture from affecting the yield . Another method involves the chlorination of trityl alcohol using phosphorus pentachloride or oxalyl chloride . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Chlorotritylchloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and phenols to form corresponding trityl derivatives.

Cleavage Reactions: The trityl group can be cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.

Activation Reactions: The resin form of this compound is activated using thionyl chloride before peptide assembly.

Common reagents used in these reactions include thionyl chloride, trifluoroacetic acid, and various nucleophiles. Major products formed include trityl-protected amines, alcohols, and phenols.

科学的研究の応用

Solid-Phase Peptide Synthesis (SPPS)

CTC resin is primarily utilized in SPPS due to its ability to facilitate the synthesis of peptides with high purity and yield. The resin allows for the temporary protection of carboxylic acids, which is crucial during peptide assembly.

Case Study: Synthesis of Dipeptides

A study demonstrated the effectiveness of CTC resin in synthesizing complex dipeptides. The process involved the temporary protection of carboxylic acids using CTC, followed by the coupling of amino acids. This method not only streamlined the synthesis but also allowed for the reuse of the resin through regeneration techniques .

Table 1: Yield Comparison in Peptide Synthesis Using CTC Resin

| Peptide Sequence | Yield (%) | Cleavage Method |

|---|---|---|

| Fmoc-Gly-Lys(Boc)-Thr(tBu)-OH | 93.4 | TFA/DCM |

| Fmoc-Ala-Ser-Gly-OH | 89.2 | AcOH/DCM |

| Fmoc-Val-Phe-Leu-OH | 85.6 | HFIP |

Regeneration Techniques

The regeneration of CTC resin is critical for its repeated use in peptide synthesis. Various methods have been developed to restore the active chloride content of the resin after cleavage.

Methods Evaluated:

- Hydrochloric Acid Treatment : Effective in regenerating CTC resin with minimal loss of active sites.

- Thionyl Chloride Method : Offers high efficiency but requires careful handling due to its reactivity.

- Acetyl Chloride Method : Provides moderate regeneration rates but is simpler to manage .

Table 2: Regeneration Efficiency of CTC Resin

| Regeneration Method | Active Chloride Content (%) | Comments |

|---|---|---|

| Hydrochloric Acid | 95 | High efficiency |

| Thionyl Chloride | 88 | Reactive; requires caution |

| Acetyl Chloride | 75 | Easier handling |

Applications Beyond Peptide Synthesis

In addition to its primary use in peptide synthesis, CTC has been explored for other applications:

- Synthesis of Noncommercial Amino Acids : CTC facilitates the preparation of rare amino acids that are not commercially available, expanding research possibilities in biochemistry .

- Bioconjugation Studies : The versatility of CTC allows it to be employed in bioconjugation reactions, where it can link biomolecules efficiently .

作用機序

Chlorotritylchloride exerts its effects through the formation of stable trityl derivatives. The trityl group acts as a protecting group, preventing unwanted reactions during synthesis. The mechanism involves the formation of a covalent bond between the trityl group and the functional group of interest, which can be cleaved under specific conditions to release the desired product .

類似化合物との比較

Chlorotritylchloride is often compared with other trityl-based compounds such as trityl chloride and trityl bromide. While all these compounds serve as protecting groups, this compound is unique due to its enhanced stability and reactivity under mild conditions . Similar compounds include:

- Trityl chloride

- Trityl bromide

- Trityl hydrazine

These compounds share similar applications but differ in their reactivity and stability profiles.

生物活性

Chlorotrityl chloride (CTC), specifically in the form of 2-chlorotrityl chloride resin, plays a significant role in the field of medicinal chemistry and peptide synthesis. This article provides an overview of its biological activity, focusing on its applications in solid-phase synthesis, its efficacy as a protecting group, and relevant case studies that highlight its utility in drug discovery and development.

Overview of Chlorotrityl Chloride

Chlorotrityl chloride is a polystyrene-based resin widely used in solid-phase peptide synthesis (SPPS). Its unique properties allow for the efficient synthesis of various biologically active compounds, including peptides and pseudopeptides. The resin's structure facilitates the attachment and subsequent cleavage of amino acids, making it an essential tool for chemists in drug development.

Biological Applications

1. Peptide Synthesis

CTC resin is particularly noted for its effectiveness in synthesizing C-terminal acid peptides. It serves as a reusable mild protecting group for carboxylic acids, allowing for the temporary protection of these functional groups during synthesis without the complications associated with traditional methods . The ability to regenerate the resin after cleavage enhances its practicality, making it a cost-effective option for extensive peptide libraries.

2. Supporting Diverse Biological Activities

Research indicates that compounds synthesized using CTC resin exhibit a broad spectrum of biological activities. These include:

- Antimicrobial activity : Peptides synthesized on CTC resin have shown potential as antimicrobial agents.

- Analgesic properties : Studies on bioconjugates involving CTC-derived peptides have demonstrated analgesic activity, suggesting their utility in pain management .

- Anti-inflammatory effects : Certain synthesized peptides have been linked to reduced inflammation, highlighting their therapeutic potential in treating inflammatory diseases .

Case Study 1: Synthesis of Bioconjugates

A recent study synthesized bioconjugates combining pyrrole heterocycles with FELL peptides using CTC resin. The resulting compounds exhibited significant analgesic activity while maintaining hydrolytic stability across various pH levels. This study underscores the versatility of CTC in creating complex molecules with enhanced biological properties .

Case Study 2: Efficiency in Peptide Cleavage

Research has shown that CTC resin allows for quantitative and rapid cleavage of peptides without damaging sensitive side chains such as those found in tryptophan (Trp), methionine (Met), and tyrosine (Tyr). This was achieved using mild conditions with AcOH/TFE/DCM mixtures . The efficiency of this method is critical for producing high-purity peptides necessary for biological assays.

Data Table: Comparison of Biological Activities

特性

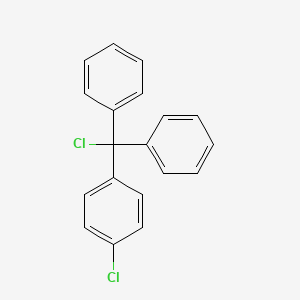

IUPAC Name |

1-chloro-4-[chloro(diphenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14Cl2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMSWYOHFMJDYAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。